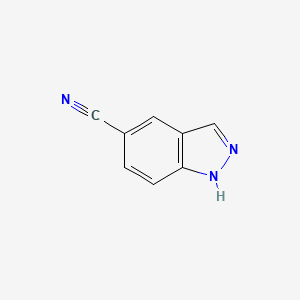

1H-indazole-5-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBYVNQFNMXDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456071 | |

| Record name | 1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74626-47-4 | |

| Record name | 1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indazole Scaffold: a Privileged Structure in Medicinal Chemistry and Beyond

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of immense interest in the field of medicinal chemistry. nih.gov Its unique chemical properties and the ability to exist in different tautomeric forms make it a versatile scaffold for the development of new therapeutic agents. irma-international.org The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. nih.gov

The significance of the indazole scaffold is underscored by its presence in a variety of commercially available drugs and numerous compounds currently under investigation for a wide range of therapeutic applications. irma-international.orgbenthamdirect.com These applications span a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. irma-international.orgresearchgate.netontosight.ai The structural versatility of the indazole nucleus allows for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological profile of indazole-based molecules. nih.gov This adaptability has led to the development of drugs targeting a host of diseases, solidifying the indazole framework as a "privileged scaffold" in drug discovery. benthamdirect.comresearchgate.net

Beyond medicinal applications, the unique chemical properties of indazole derivatives also lend themselves to materials science, where they are used in creating novel polymers and coatings, and in agricultural chemistry for the development of pesticides and herbicides. netascientific.com

Research Trajectories of 1h Indazole 5 Carbonitrile and Its Derivatives

Established Synthetic Routes to the Indazole Core

The foundational structure of 1H-indazole can be assembled through several well-established reaction pathways. These methods often involve the formation of the crucial N-N bond and subsequent cyclization to create the bicyclic system.

Cyclization Reactions for Indazole Nucleus Formation

Cyclization reactions are a cornerstone of indazole synthesis. One prominent method involves the reaction of 2-halobenzonitriles with hydrazine (B178648). For instance, the reaction of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence, provides a general route to 3-aminoindazoles. organic-chemistry.org This approach offers an alternative to the traditional SNAr reaction of o-fluorobenzonitriles with hydrazine. organic-chemistry.org Another approach is the reductive cyclization of 2-nitrobenzylamines, which can be promoted by reagents like tin(II) chloride dihydrate to yield 2-aryl-2H-indazoles. thieme-connect.com The Cadogan cyclization, a robust method for synthesizing 2H-indazoles, involves the deoxygenation of nitroaromatics, though it often requires harsh conditions. nih.gov Recent studies have provided evidence for oxygenated intermediates in this reaction, suggesting pathways that may not involve a direct nitrene insertion. nih.gov

A more recent, metal-free approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and tolerant of various functional groups. organic-chemistry.org Additionally, electrochemical methods are emerging as a sustainable strategy, such as the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org

Condensation and Subsequent Esterification Approaches

Condensation reactions provide a versatile entry into the indazole core. For example, o-halobenzaldehydes or ketones can be condensed with hydrazine to form 1H-indazoles. chemicalbook.com A variation of this involves heating an o-fluorobenzaldehyde with O-methyl hydroxylamine hydrochloride and potassium carbonate, followed by cyclization of the resulting oxime with excess hydrazine. chemicalbook.com The condensation of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation, also yields the 1H-indazole structure. chemicalbook.com

While not a direct route to the 5-carbonitrile derivative, the synthesis of 1H-indazole-3-carboxylic acid from isatin (B1672199) demonstrates a related principle. This involves the ring-opening of isatin to an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization. chemicalbook.com Such carboxylic acid derivatives could potentially be converted to the corresponding carbonitrile through standard functional group transformations.

Diazotization-Mediated Synthetic Strategies

Diazotization reactions are a classical and effective method for constructing the indazole ring. A common strategy involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to ring closure to form 1H-indazole. chemicalbook.com This principle has been extended to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Similarly, diazotization of anthranilic acid and subsequent reductive cyclization with sodium sulfite (B76179) also yields 1H-indazole. chemicalbook.com

More recently, a highly efficient synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported through the direct diazotization of ortho-aminobenzacetamides and ortho-aminobenzacetates. sioc-journal.cn This method is noted for its mild conditions, rapid reaction rates, and high yields. sioc-journal.cn Another innovative approach involves the reaction of diazo compounds with diazonium salts, which, in a non-nitrile solvent like DMF, leads to the formation of indazoles in excellent yields through a proposed diazenium (B1233697) intermediate. acs.orgnih.gov A tert-butyl nitrite (TBN)-mediated metal-free approach has also been developed for the synthesis of C-3-substituted indazole–indole hybrids, proceeding through a diazonium salt intermediate that undergoes cascade isomerization and intramolecular C–N bond formation. acs.org

Intramolecular Amination Reactions

Intramolecular amination offers a powerful strategy for the formation of the N-N bond in the indazole ring system. A palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines has been shown to be an effective method for synthesizing a variety of 2-aryl-2H-indazoles. acs.org This method is tolerant of a range of functional groups on the aromatic rings. acs.org

Another approach involves the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, which readily cyclize in the presence of potassium tert-butoxide to afford 1-aryl-1H-indazole derivatives. organic-chemistry.org More recently, a silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones has been developed. acs.orgbohrium.comnih.gov This method is particularly useful for synthesizing 1H-indazoles with various substituents at the 3-position and is believed to proceed through a single electron transfer (SET) mechanism. acs.orgbohrium.comnih.gov

Modern and Emerging Synthetic Approaches for Functionalization

While the construction of the core indazole ring is crucial, the introduction and manipulation of functional groups are equally important for developing new chemical entities. Modern synthetic methods, particularly those employing transition metals, have greatly expanded the toolbox for indazole functionalization.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of indazoles. mdpi.comnih.gov These methods often proceed via C-H activation, allowing for the direct introduction of functional groups onto the indazole core with high efficiency and selectivity. nih.gov

A variety of transition metals, including palladium, rhodium, and cobalt, have been employed. mdpi.comnih.govresearchgate.net For example, a cobalt(III)-catalyzed reaction has been developed for the synthesis of N-aryl-2H-indazoles through a C–H bond functionalization/addition/cyclization cascade. nih.gov Rhodium(III)/Copper(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides a facile route to 1H-indazoles. mdpi.com

Palladium catalysis is widely used for direct arylation reactions. For instance, the palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides can be achieved with low catalyst loading and an inexpensive base. researchgate.net The functionalization of the C3 position of 1H-indazoles, which is typically less reactive, has also been achieved using copper hydride catalysis for allylation reactions. researchgate.net These advanced methods provide powerful tools for the late-stage functionalization of the indazole scaffold, enabling the synthesis of complex molecules like this compound and its derivatives. rsc.org

Palladium-Catalyzed C-H Amination and Oxidative Benzannulation

Palladium catalysis is a cornerstone in the formation of C-N bonds, a critical step in many indazole syntheses. acs.org One notable strategy involves the palladium-catalyzed intramolecular C-H amination of aminohydrazones. This method provides a direct route to 1H-indazoles. mdpi.com Another powerful palladium-catalyzed approach is the oxidative benzannulation of pyrazoles with alkynes. nih.govresearchgate.net This convergent strategy allows for the construction of the fused benzene (B151609) ring of the indazole system from readily available pyrazole (B372694) precursors. nih.gov For instance, the reaction of 4-bromopyrazoles with internal alkynes in the presence of a palladium catalyst leads to the formation of substituted indazoles. researchgate.net

A significant advantage of palladium catalysis is its compatibility with various functional groups and its ability to proceed under relatively mild conditions. acs.org These methods often involve the formation of a palladacycle intermediate, which facilitates the subsequent C-N bond formation or annulation step. acs.org

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Intramolecular C-H Amination | Aminohydrazones | Palladium Catalyst | Direct C-N bond formation. mdpi.com |

| Oxidative Benzannulation | Pyrazoles and Alkynes | Palladium Catalyst | Convergent synthesis from pyrazole precursors. nih.govresearchgate.net |

Copper-Catalyzed Cyclization and Ullmann-Type Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long-standing history in the synthesis of N-aryl compounds and have been successfully applied to the formation of indazoles. mdpi.comnih.gov An intramolecular Ullmann-type reaction of a hydrazone derived from an ortho-haloaryl aldehyde and a hydrazine provides a robust method for constructing the indazole ring. thieme-connect.com This process is particularly valuable for creating densely functionalized indazoles. thieme-connect.com

Copper(I) oxide has been effectively used to mediate the cyclization of o-haloaryl N-tosylhydrazones, offering an efficient pathway to indazoles. mdpi.com Furthermore, copper-catalyzed tandem reactions have been developed, such as the coupling of 2-alkynyl azobenzenes with other reagents, to construct 2H-indazoles. mdpi.com These methods often benefit from the use of ligands that enhance the efficiency and mildness of the reaction conditions. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Intramolecular Ullmann Reaction | ortho-Haloaryl Aldehyde Hydrazones | Copper Catalyst | Suitable for densely functionalized indazoles. thieme-connect.com |

| Cyclization of o-haloaryl N-tosylhydrazones | o-haloaryl N-tosylhydrazones | Copper(I) oxide | Efficient synthesis of the indazole core. mdpi.com |

| Tandem C-N and C-P bond formation | 2-Alkynyl azobenzenes | Cu/Pd cooperative catalysis | Formation of phosphorated 2H-indazoles. mdpi.com |

Rhodium-Catalyzed C-H Activation and Cross-Coupling Methodologies

Rhodium catalysis has emerged as a powerful tool for the synthesis of indazoles via C-H activation. rsc.orgnih.gov A notable example is the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones, which provides a direct and scalable route to functionalized 1H-indazoles. mdpi.comrsc.orgnih.gov This reaction proceeds with good functional group compatibility and often in moderate to high yields. rsc.orgnih.gov

Another strategy involves the Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with aldehydes in a formal [4+1] annulation to produce N-aryl-2H-indazoles. acs.org These reactions can be highly regioselective and have been utilized to prepare a diverse range of substituted indazoles. acs.org The mechanism of these reactions often involves the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination. nih.govnih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Double C-H Activation/Cross-Coupling | Aldehyde Phenylhydrazones | Rh(III) Catalyst (e.g., (RhCpCl2)2) | Direct and scalable route to 1H-indazoles. mdpi.comrsc.orgnih.gov |

| C-H Activation/[4+1] Annulation | Azobenzenes and Aldehydes | Rh(III) Catalyst (e.g., [CpRhCl2]2) | Synthesis of N-aryl-2H-indazoles. acs.org |

Suzuki-Miyaura Coupling in Indazole Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org In the context of indazole synthesis, it is particularly useful for introducing aryl or heteroaryl substituents onto the indazole core. nih.govias.ac.in This reaction typically involves the coupling of a halo-indazole (e.g., 5-bromoindazole) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst. nih.govmdpi.com

This methodology has been successfully employed to synthesize 5-aryl and 5-heteroaryl indazoles, which are of significant interest in medicinal chemistry. nih.gov The reaction conditions are generally mild and tolerant of a variety of functional groups on both coupling partners. nih.govmdpi.com The choice of palladium catalyst and ligands can be crucial for achieving high yields and good selectivity. libretexts.orgmdpi.com

| Substrates | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Halo-indazoles and Organoboron reagents | Palladium Catalyst (e.g., Pd(dppf)Cl2) | Aryl or Heteroaryl-substituted indazoles | Versatile for C-C bond formation on the indazole core. nih.govias.ac.inmdpi.com |

Cobalt-Catalyzed Coupling Reactions

Cobalt catalysis offers a more cost-effective and sustainable alternative to precious metal catalysts like palladium and rhodium. researchgate.net Cobalt(III)-catalyzed C-H bond functionalization has been developed for the synthesis of N-aryl-2H-indazoles. nih.govacs.org This method involves the reaction of azobenzenes with aldehydes, where the cobalt catalyst facilitates the addition of the C-H bond across the aldehyde carbonyl group, followed by cyclization and aromatization. nih.govacs.org

Cooperative cobalt and copper catalysis has also been reported for the C-H activation of imidate esters and their subsequent oxidative coupling with anthranils to produce 1H-indazoles. researchgate.net In this system, the anthranil (B1196931) serves as both an aminating agent and an organic oxidant. researchgate.net These cobalt-catalyzed methods are often performed under benchtop conditions and are scalable. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| C-H Functionalization/Addition/Cyclization | Azobenzenes and Aldehydes | Cationic Co(III) Catalyst | Cost-effective synthesis of N-aryl-2H-indazoles. nih.govacs.org |

| Cooperative C-H Amination/N-N Coupling | Imidate esters and Anthranils | Co(III)/Cu(II) Catalysis | Anthranil acts as both aminating agent and oxidant. researchgate.net |

Direct C-H Functionalization Strategies

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying complex molecules, as it avoids the need for pre-functionalized starting materials.

C-H Borylation and Subsequent Derivatizations

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct and regioselective introduction of a boryl group onto the indazole ring. worktribe.comrsc.orgresearchgate.net For N-protected indazoles, this borylation typically occurs selectively at the C-3 position. worktribe.comresearchgate.net The resulting boronate esters are versatile intermediates that can be used in a variety of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction. rsc.org

This two-step, one-pot procedure of C-H borylation followed by cross-coupling allows for the efficient synthesis of 3-aryl-1H-indazoles from readily available N-protected indazoles and aryl halides. rsc.org The functional group tolerance of the iridium-catalyzed borylation is a key advantage, enabling the late-stage functionalization of complex indazole derivatives. worktribe.comresearchgate.net

| Reaction | Substrate | Catalyst System | Key Intermediate | Subsequent Reaction |

|---|---|---|---|---|

| Iridium-Catalyzed C-H Borylation | N-protected Indazole | Iridium Catalyst | 3-Boryl Indazole | Suzuki-Miyaura Coupling |

Direct Arylation, Alkylation, and Acylation Reactions

The direct functionalization of C-H bonds on the indazole core represents a powerful and atom-economical approach to creating complex derivatives.

Direct Arylation: The C3 position of the indazole ring is a common target for direct arylation. Palladium-catalyzed C-H activation has emerged as a key strategy. For instance, direct arylation of N-protected indazoles can be achieved with aryl halides. unibo.itresearchgate.net A notable development is the use of "on water" conditions, which aligns with green chemistry principles by using water as a solvent. nih.gov This method employs a palladium acetate/triphenylphosphine (Pd(OAc)₂/PPh₃) catalytic system to successfully arylate the C3 position of 1H-indazoles with moderate to good yields. nih.gov Another approach involves an iridium-catalyzed C-H borylation at the C3 position, followed by a Suzuki-Miyaura coupling, which constitutes a tandem one-pot sequence. unibo.it While effective for various indazoles, the presence of the electron-withdrawing 5-carbonitrile group can influence reactivity, sometimes leading to lower yields due to side product formation. unibo.it

Direct Alkylation: Alkylation of this compound predominantly occurs at one of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. nih.govbeilstein-journals.org The regioselectivity of this reaction is highly sensitive to reaction conditions, including the base, solvent, and the nature of the alkylating agent. nih.govd-nb.info For many substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation. nih.govd-nb.info The choice of electrophile is also critical; primary alkyl halides and secondary alkyl tosylates can be used while maintaining high N1 regioselectivity. nih.gov The inherent thermodynamic stability of the 1H-tautomer often favors N1 substitution. nih.govd-nb.info

Direct Acylation: Direct N-acylation of the indazole ring is also a viable functionalization pathway. Generally, N-acylation is regioselective for the N1 position. This selectivity is often attributed to the thermodynamic stability of the N1-acylindazole isomer, to which the initially formed N2-acyl product may isomerize. nih.govd-nb.info This N1-acylated intermediate can be a precursor for N1-alkylation through subsequent reduction steps. nih.gov

Electrochemical C-H Functionalization Techniques

Electrosynthesis is gaining prominence as a sustainable and powerful tool for C-H functionalization, offering an alternative to conventional methods that often require stoichiometric chemical oxidants. For indazole systems, electrochemical methods enable diverse transformations.

Recent research has demonstrated the selective electrochemical synthesis of 1H-indazole N-oxides. nih.gov These N-oxides are versatile intermediates that can undergo subsequent divergent C-H functionalization reactions. nih.gov The process is notable for its broad substrate scope, tolerating both electron-rich and electron-poor indazoles. nih.gov Mechanistic studies suggest these transformations proceed through a radical pathway involving iminoxyl radicals. nih.gov

Furthermore, electrochemical protocols have been developed for the direct C–H alkylation of N-heterocycles using simple alkyl halides. rsc.org Anodic oxidation can also facilitate a radical Csp²–H/N–H cyclization of arylhydrazones to construct the 1H-indazole core itself, showcasing an operationally simple and efficient synthetic route. rsc.org These methods represent a frontier in indazole synthesis, providing green and efficient access to functionalized derivatives. rsc.org

One-Pot Cascade Reaction Sequences

One-pot cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process. For the synthesis of functionalized indazoles, several cascade strategies have been developed.

One such strategy involves a tandem iridium-catalyzed C-H borylation and Suzuki-Miyaura coupling. unibo.it This allows for the direct conversion of an N-substituted indazole to its C3-arylated derivative in a single pot, avoiding the isolation of the intermediate boronate ester. unibo.it This method has been applied to substrates like 1-(4-fluorophenyl)-1H-indazole-5-carbonitrile. unibo.it

Sustainable and Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Protocols)

The principles of green chemistry are increasingly influencing the design of synthetic routes to this compound and its analogs. Key strategies include the use of greener solvents, alternative energy sources like microwave irradiation, and the development of catalyst systems that minimize waste.

Microwave-Assisted Protocols: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many reactions involved in indazole synthesis. jchr.orgmdpi.com For example, the cyclization of arylhydrazones to form the indazole ring can be achieved in minutes under microwave heating, compared to several hours with conventional heating. ajrconline.orgresearchgate.net These methods are often performed in eco-friendly solvents like water or ethanol, further enhancing their green credentials. jchr.orgajrconline.org The Paal-Knorr synthesis of tetrahydroindazoles from 1,3-dicarbonyl compounds and hydrazines is another reaction that benefits significantly from microwave irradiation, leading to improved yields and shorter reaction times. mdpi.com

Other Green Approaches: The use of water as a solvent in palladium-catalyzed direct arylation reactions is a significant step towards a more sustainable process. nih.gov Additionally, research into using natural and biodegradable catalysts, such as lemon peel powder, under ultrasound irradiation for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate, highlights the innovative approaches being explored to make heterocycle synthesis more environmentally benign. researchgate.net

Regioselective Synthesis and Control in Indazole Functionalization

Controlling regioselectivity is a central challenge in the functionalization of the indazole scaffold, particularly for N-alkylation and C-H functionalization. The presence and position of substituents on the indazole ring play a crucial role in directing incoming groups.

N-Alkylation Regioselectivity: The direct alkylation of an NH-indazole typically yields a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The final product ratio is a complex interplay of steric and electronic factors, as well as reaction conditions.

Steric Effects: Bulky substituents at the C3 or C7 positions can sterically hinder attack at the adjacent N2 or N1 positions, respectively. nih.govthieme-connect.de

Electronic Effects: Electron-withdrawing groups, such as the nitro group or a carboxylate at the C7 position, have been shown to confer excellent N2 regioselectivity (≥96%). nih.govd-nb.info Conversely, various C3-substituted indazoles show high selectivity for the N1 position. nih.gov The 5-carbonitrile group on this compound is an electron-withdrawing group, which influences the electron density at both nitrogen atoms and thus the regiochemical outcome of alkylation.

Reaction Conditions: The choice of base and solvent system is paramount. For instance, using sodium hydride in THF often favors the formation of the thermodynamically more stable N1-alkylated product. nih.govd-nb.info

C-H Functionalization Regioselectivity: Directing C-H functionalization to a specific carbon atom on the indazole ring is another key challenge. Palladium-catalyzed reactions have shown promise in achieving regioselective arylation. For example, direct and efficient C7-bromination of 4-substituted 1H-indazoles has been achieved, followed by Suzuki-Miyaura coupling to yield C7-arylated products. nih.gov The development of phosphine-free versus phosphine-containing palladium catalysts can also switch the site of arylation on related azaindazoles from C3 to C7, respectively. mdpi.com

The following table summarizes the regioselective outcomes under different conditions:

| Reaction Type | Substrate | Reagents/Conditions | Major Product | Reference |

| N-Alkylation | C-3 substituted indazoles | NaH, Alkyl Bromide, THF | >99% N1-isomer | nih.gov |

| N-Alkylation | C-7 NO₂ substituted indazole | NaH, Alkyl Bromide, THF | ≥96% N2-isomer | nih.gov |

| C-H Arylation | 1-Methyl-1H-indazole | Pd(OAc)₂, PPh₃, Aryl Halide, Water | C3-Arylated | nih.gov |

| C-H Bromination | 4-Substituted-1H-indazole | NBS, DMF, 80°C | C7-Brominated | nih.gov |

| C-H Borylation | 1-Methyl-1H-indazole | [Ir(COD)(OMe)]₂, dtbpy | C3-Borylated | unibo.it |

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions and Substituent Modifications

The nitrile group at the C5-position of 1H-indazole-5-carbonitrile is a versatile functional handle that can be converted into several other important chemical moieties. These transformations are fundamental for altering the electronic properties and biological activity of the parent molecule.

One of the most common interconversions is the hydrolysis of the nitrile to a carboxylic acid. This reaction can be achieved under both acidic and basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to yield 1H-indazole-5-carboxylic acid. commonorganicchemistry.comchemguide.co.uk Alternatively, base-catalyzed hydrolysis is performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.com This initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. libretexts.orgyoutube.com

Another synthetically valuable transformation of the nitrile group is its conversion into a tetrazole ring, which is a well-known bioisostere for the carboxylic acid group in drug design. nih.gov This is typically accomplished through a [3+2] cycloaddition reaction with an azide (B81097) source. mdpi.com A common method involves reacting this compound with sodium azide (NaN₃) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), or an ammonium (B1175870) salt like triethylamine (B128534) hydrochloride. nih.govorganic-chemistry.org The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.org Microwave irradiation has been shown to significantly accelerate this transformation. organic-chemistry.org

| Transformation | Reagents and Conditions | Product |

| Nitrile Hydrolysis (Acidic) | Dilute HCl or H₂SO₄, heat (reflux) | 1H-Indazole-5-carboxylic acid |

| Nitrile Hydrolysis (Basic) | 1. NaOH or KOH, heat (reflux) 2. H₃O⁺ workup | 1H-Indazole-5-carboxylic acid |

| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnCl₂), DMF, heat | 5-(1H-Tetrazol-5-yl)-1H-indazole |

N-Alkylation and N-Arylation Studies on the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation or arylation. The regioselectivity of these reactions is a critical aspect, as the biological activity of the resulting isomers can differ significantly. nih.gov The outcome of N-substitution is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. nih.govd-nb.info

Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. nih.gov However, specific conditions have been developed to favor one isomer over the other. For N1-selective alkylation, a common and effective method involves the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. d-nb.infobeilstein-journals.org This system generally favors the formation of the thermodynamically more stable N1-alkylated product. nih.govbeilstein-journals.org The presence of an electron-withdrawing cyano group at the C5-position is expected to influence the N1/N2 ratio.

Conversely, conditions for N2-selective alkylation have also been explored. For certain substituted indazoles, particularly those with electron-withdrawing groups at the C7 position, high N2-selectivity has been observed. nih.gov The choice of base and solvent system can dramatically alter the regiochemical outcome.

N-arylation of indazoles is typically achieved through metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses a copper catalyst in the presence of an aryl boronic acid, is a widely used method for forming C-N bonds and is applicable to N-arylation of various nitrogen heterocycles, including indazoles. researchgate.netacs.org Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for this transformation. These reactions can also exhibit regioselectivity, with studies on different indazole substrates showing a preference for N1 arylation under certain catalytic conditions. acs.org

| Reaction | Typical Conditions | Primary Product | Key Factors |

| N1-Alkylation | NaH, THF, Alkyl Halide | 1-Alkyl-1H-indazole-5-carbonitrile | Thermodynamic control, Base, Solvent |

| N-Arylation | CuI, Diamine Ligand, Aryl Halide, Base (e.g., K₃PO₄) | 1-Aryl-1H-indazole-5-carbonitrile | Catalyst system, Ligand, Substrate |

Diversification through Introduction of Various Functional Groups (e.g., Amide, Ketone, Olefin, Aryl, Trifluoromethyl)

Beyond manipulating the nitrile group and the N-H bond, the indazole scaffold can be further diversified by introducing functional groups at its carbon centers, most notably at the C3-position. chim.it

The introduction of aryl groups at C3 is a common strategy. This is often accomplished via palladium-catalyzed direct C-H arylation. mdpi.com This method involves reacting the N-protected indazole with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. mdpi.com Another approach is the Suzuki-Miyaura cross-coupling reaction, which requires prior functionalization of the C3-position with a halide (e.g., iodine or bromine) followed by coupling with an aryl boronic acid. mdpi.com

The introduction of a trifluoromethyl (CF₃) group can significantly impact a molecule's metabolic stability and binding affinity. C-H trifluoromethylation of heterocycles can be achieved through radical-based methods. nih.gov

Functionalization can also lead to the formation of ketones or olefins. For instance, conversion of the C5-nitrile to a ketone can be achieved through reaction with a Grignard or organolithium reagent, followed by aqueous hydrolysis of the intermediate imine anion. libretexts.org The synthesis of amide derivatives is readily achieved from the 1H-indazole-5-carboxylic acid (obtained from nitrile hydrolysis), by coupling it with a desired amine using standard peptide coupling reagents.

Late-Stage Functionalization for Enhanced Molecular Complexity and Bioactivity

Late-stage functionalization refers to the introduction or modification of functional groups on a complex, often drug-like, molecule in the final steps of a synthesis. This strategy is highly valuable in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. The chemical handles on the this compound core, such as the N-H bond, the C3-H bond, and the C5-nitrile group, are all amenable to late-stage modifications. nih.gov

For example, a complex indazole derivative could undergo N-alkylation as a final step to explore the impact of different substituents at this position. researchgate.net Similarly, a late-stage C-H arylation at the C3 position could be employed to introduce diverse aromatic fragments to a nearly complete bioactive scaffold. mdpi.com The interconversion of the C5-nitrile to a tetrazole or an amide in the final stages of a synthesis is another powerful late-stage strategy to fine-tune the physicochemical properties and biological interactions of the target molecule. These approaches allow chemists to efficiently build molecular complexity and explore chemical space around the privileged indazole scaffold to optimize for desired biological activity. nih.govnih.gov

Biological Activities and Mechanistic Elucidation of 1h Indazole 5 Carbonitrile Derivatives

Anticancer Activities

Derivatives of 1H-indazole have emerged as a prominent class of compounds in cancer research, demonstrating a wide array of antitumor activities. Their efficacy stems from the ability to interact with various molecular targets crucial for cancer cell proliferation and survival.

Kinase Inhibition Profiles

The indazole core is a recognized pharmacophore for developing kinase inhibitors, which are pivotal in cancer therapy due to their role in cell signaling pathways. mitwpu.edu.in Several commercially available anticancer drugs, such as axitinib (B1684631) and pazopanib, feature an indazole core. mitwpu.edu.in Derivatives have been synthesized and tested against a multitude of kinases.

Tyrosine Threonine Kinases (TTK): A series of 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides have been identified as potent inhibitors of Tyrosine Threonine Kinase (TTK), a key regulator of the spindle assembly checkpoint. mitwpu.edu.inresearchgate.net Modifications to the carboxamide moiety, such as creating sulfonamide (IC₅₀ = 0.0029 μM) and sulfone (IC₅₀ = 0.0059 μM) derivatives, have demonstrated high potency. mitwpu.edu.in

Glycogen Synthase Kinase 3β (GSK3β): 1H-indazole-3-carboxamide derivatives have been discovered as a novel class of ATP-competitive GSK-3β inhibitors. nih.govresearchgate.net Optimization of this scaffold has led to compounds with potent enzymatic and cellular inhibitory activity, showing promise in preclinical models of mood disorders, a field where GSK-3β is also a target. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Several studies have focused on indazole derivatives as inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers. orientjchem.orgplu.mx One optimized indazole derivative, compound 9u, exhibited an IC₅₀ of 3.3 nM against FGFR1. mdpi.com Docking studies revealed that the N-H of the indazole ring forms a crucial hydrogen bond with the ATP-binding pocket of FGFR1. mitwpu.edu.in

Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are essential for cell division. researchgate.net Through in silico and knowledge-based design, compounds with selectivity for either Aurora A or Aurora B have been developed. researchgate.net

FMS-like Tyrosine Kinase 3 (FLT3): Given that FLT3 mutations are common in acute myeloid leukemia (AML), it is a significant therapeutic target. ijpdd.org Series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been developed as potent FLT3 inhibitors. nih.gov The most potent compound, 8r, showed strong activity against wild-type FLT3 (IC₅₀ = 41.6 nM) and its drug-resistant mutants, FLT3-ITD (IC₅₀ = 22.8 nM) and FLT3-TKD (D835Y) (IC₅₀ = 5.64 nM). nih.gov Another optimized compound, 22f, exhibited IC₅₀ values of 0.941 nM and 0.199 nM against FLT3 and FLT3/D835Y, respectively. ijpdd.org

Cyclin-Dependent Kinase 2 (CDK2): Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.gov Starting from a hit compound, analogues were synthesized that showed improved inhibitory activity against CDK2/cyclin A1, E, and O complexes. nih.gov

Epidermal Growth Factor Receptor (EGFR): Indazole-based compounds have been developed as covalent inhibitors of EGFR. longdom.org One derivative displayed potent activity against both EGFR T790M mutant (IC₅₀ = 5.3 nM) and wild-type EGFR (IC₅₀ = 8.3 nM). longdom.org

Pim Kinases: Efforts in drug discovery have led to the development of 3-(pyrazin-2-yl)-1H-indazoles as potent, pan-Pim kinase inhibitors, which are attractive targets in cancer therapy. mdpi.com

| Kinase Target | Indazole Derivative Class | Key Findings / IC₅₀ Values | References |

|---|---|---|---|

| TTK | 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides | Sulfonamide derivative IC₅₀ = 0.0029 μM; Sulfone derivative IC₅₀ = 0.0059 μM | mitwpu.edu.in |

| FGFR1 | 3-Benzimidazole-5-pyridylalkoxy-1H-indazole | Compound 9u IC₅₀ = 3.3 nM | mdpi.com |

| FLT3 (WT, ITD, TKD) | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | Compound 8r: FLT3 WT IC₅₀ = 41.6 nM; FLT3-ITD IC₅₀ = 22.8 nM; FLT3-TKD IC₅₀ = 5.64 nM | nih.gov |

| FLT3 (WT, D835Y) | Benzimidazole-indazole | Compound 22f: FLT3 WT IC₅₀ = 0.941 nM; FLT3-D835Y IC₅₀ = 0.199 nM | ijpdd.org |

| EGFR (WT, T790M) | 1H-indazole derivatives | Compound 109: EGFR WT IC₅₀ = 8.3 nM; EGFR T790M IC₅₀ = 5.3 nM | longdom.org |

| CDK2/cyclin A | Tetrahydroindazoles | Hit compound 3 Ki = 2.3 μM | nih.gov |

Estrogen Receptor Modulation and Degradation

In addition to kinase inhibition, indazole derivatives have been investigated for their ability to modulate hormone receptors, a key strategy in treating hormone-dependent cancers like breast cancer. A series of 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs). One of the most effective compounds, designated as compound 88, was a potent degrader of the estrogen receptor-alpha (ER-α) with an IC₅₀ value of 0.7 nM. This compound demonstrated significant activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models.

Anti-Proliferative Effects on Human Cancer Cell Lines

The anticancer potential of 1H-indazole-5-carbonitrile derivatives is further substantiated by their broad anti-proliferative activity against a panel of human cancer cell lines.

A series of novel polysubstituted indazoles demonstrated significant antiproliferative activity against ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. The most active compounds confirmed their efficacy against an expanded panel including neuroblastoma (IMR32) and breast (MDA-MB-231, T47D) cancer cells.

Indazole analogues of curcumin (B1669340) were synthesized and tested against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cell lines. One compound, 3b, was particularly effective against WiDr cells, with an IC₅₀ of 27.20 μM and a high selectivity index (SI = 5.27) when compared to normal Vero cells.

A series of 1H-indazole-3-amine derivatives were evaluated for their cytotoxic effects on chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines. Compound 6o showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and exhibited good selectivity over normal HEK-293 cells.

| Derivative Class | Cancer Cell Line | Reported IC₅₀ Value | References |

|---|---|---|---|

| Polysubstituted indazoles | A2780 (Ovarian), A549 (Lung) | 0.64 to 17 µM | |

| Curcumin indazole analogue (3b) | WiDr (Colorectal) | 27.20 μM | |

| Curcumin indazole analogue (3b) | MCF-7 (Breast) | 45.97 µM | |

| Curcumin indazole analogue (3d) | HeLa (Cervical) | 46.36 µM | |

| 1H-indazole-3-amine (6o) | K562 (Leukemia) | 5.15 µM | |

| 1H-indazole-3-amine (5k) | Hep-G2 (Hepatoma) | 3.32 µM |

Molecular Mechanisms of Action in Oncology

The anticancer effects of indazole derivatives are underpinned by distinct molecular mechanisms. Beyond the direct inhibition of kinases and degradation of hormone receptors, these compounds can induce programmed cell death and interfere with the cell cycle. Studies have shown that selected polysubstituted indazoles can trigger apoptosis to a significant degree. Furthermore, these compounds can cause a cell cycle block in the S phase, which is indicative of a mechanism involving the inhibition of enzymes related to DNA synthesis. Another derivative was observed to cause an increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism that involves disruption of the microtubule system.

Antimicrobial Activities

The therapeutic utility of the indazole scaffold is not limited to oncology; various derivatives also exhibit promising antimicrobial properties.

Antibacterial Spectrum and Efficacy

Research has demonstrated that novel indazole derivatives possess significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

One study evaluated a series of indazoles against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. mitwpu.edu.innih.gov Three substituted compounds exhibited significant growth inhibition with a Minimum Inhibitory Concentration (MIC) value of 50 μg/mL. mitwpu.edu.innih.gov These compounds are thought to act as inhibitors of DNA gyrase B. mitwpu.edu.innih.gov

Another study found that 3-methyl-1H-indazole derivatives were active against B. subtilis and E. coli. mdpi.com The compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole showed the best activity against both bacterial strains. mdpi.com

In an evaluation of fourteen drug-like compounds, several indazole derivatives showed significant antibacterial potency against clinical and multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus genera. nih.gov Indazole derivatives 2 and 3 were particularly active against E. faecalis strains, while compound 5 had a good inhibitory profile against S. aureus and S. epidermidis, with MIC values from 64 to 128 µg/mL.

A series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. researchgate.net

| Derivative Class | Bacterial Strain(s) | Reported MIC Value | References |

|---|---|---|---|

| Substituted indazoles (I5, I9, I13) | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | 50 μg/mL | mitwpu.edu.innih.gov |

| Indazole derivative 5 | S. aureus, S. epidermidis | 64 to 128 µg/mL | |

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli | Activity reported, specific MIC not stated | researchgate.net |

Antifungal Properties

Derivatives of the indazole scaffold have shown notable potential as antifungal agents. Research has focused on designing and synthesizing novel indazole compounds to combat various fungal infections, including those caused by Candida species, which are a leading cause of superficial, mucosal, and bloodstream infections. nih.gov

A series of 3-phenyl-1H-indazole derivatives demonstrated significant broad-spectrum anticandidal activity. nih.gov Within this series, compound 10g , which features an N,N-diethylcarboxamide substituent, was identified as the most active against Candida albicans and also against both miconazole-susceptible and resistant Candida glabrata species. nih.gov Similarly, other studies have identified promising antifungal potential in different indazole derivatives. For instance, compounds 5'k and 5'p , which are 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, showed noteworthy activity against Rhizopus oryzae, while compound 5'q was effective against C. albicans. longdom.org The structure-activity relationship (SAR) studies suggest that electron-rich substituents positioned favorably on the aromatic ring enhance the antifungal efficacy. longdom.org

| Compound | Target Organism | Observed Activity |

|---|---|---|

| Compound 10g (N,N-diethylcarboxamide derivative) | Candida albicans, Candida glabrata (susceptible and resistant) | Identified as the most active in its series. nih.gov |

| Compound 5'k and 5'p | Rhizopus oryzae | Noteworthy antifungal potential observed. longdom.org |

| Compound 5'q | Candida albicans | Noteworthy antifungal potential observed. longdom.org |

Antiparasitic and Antiamoebic Potentials

The indazole nucleus is also a key feature in compounds developed for antiparasitic applications. nih.gov Research has demonstrated that certain indazole derivatives possess significant activity against various parasites, including species of Leishmania and Trypanosoma cruzi. taylorandfrancis.com

Studies have shown that 5-nitroindazole (B105863) derivatives are effective against the epimastigote form of T. cruzi. taylorandfrancis.com Furthermore, indazole derivatives have demonstrated biological potency against three different species of Leishmania, suggesting their potential as broad-spectrum anti-leishmanial agents. taylorandfrancis.com The antiparasitic efficacy of these compounds can be significantly influenced by the nature of the rings associated with the indazole core. For example, derivatives containing a triazole ring have shown more efficient inhibition compared to those with oxazoline (B21484) or oxazole (B20620) rings, which may be due to enhanced interactions between the indazole core and the triazole side chain. taylorandfrancis.com

Anti-inflammatory Properties and COX-2 Inhibition

Indazole derivatives have been extensively investigated for their anti-inflammatory effects, with many compounds demonstrating potent inhibition of key inflammatory mediators. researchgate.netnih.gov The primary mechanism often implicated is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is overexpressed at sites of inflammation. mdpi.com

In studies using a carrageenan-induced hind paw edema model in rats, indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole , have been shown to significantly inhibit inflammation in a dose- and time-dependent manner. researchgate.netnih.gov For example, at a dose of 100 mg/kg, 5-aminoindazole produced an 83.09% inhibition of inflammation in the fifth hour of observation, an effect comparable to the standard anti-inflammatory drug diclofenac (B195802) (84.50%). nih.gov

These compounds also exhibit concentration-dependent inhibition of the COX-2 enzyme in vitro. researchgate.netnih.gov Among the tested compounds, 5-aminoindazole was the most potent, with a maximum COX-2 inhibition of 78% at a 50 μM concentration and an IC₅₀ value of 12.32 μM. nih.gov This potent inhibition of COX-2, along with the suppression of pro-inflammatory cytokines, is believed to be a major contributor to the anti-inflammatory effects of these indazole derivatives. researchgate.netnih.gov Computational molecular docking studies have further supported the potential of 1H-indazole analogs as significant anti-inflammatory agents through their binding interactions with the active sites of the COX-2 enzyme. scispace.com

| Compound | IC₅₀ Value (μM) | Maximum Inhibition (%) at 50 μM |

|---|---|---|

| 5-Aminoindazole | 12.32 nih.gov | 78 nih.gov |

| 6-Nitroindazole | 19.22 nih.gov | 68 nih.gov |

| Indazole | 23.42 nih.gov | 70 nih.gov |

| Celecoxib (Reference) | 5.10 nih.gov | Not specified |

Neurodegenerative Disease Research (e.g., Monoamine Oxidase B Inhibition)

In the context of neurodegenerative disorders like Parkinson's disease, derivatives of 1H-indazole have emerged as promising therapeutic candidates, particularly as inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov The MAO-B enzyme is responsible for the oxidative deamination of dopamine (B1211576), and its inhibition can help to alleviate dopamine depletion in the brain. nih.gov

A series of 5-substituted-1H-indazoles were designed and evaluated for their ability to inhibit human MAO-A and MAO-B. cnr.it Through structural modifications, including the introduction of a 1,2,4-oxadiazole (B8745197) ring, a highly potent and selective human MAO-B inhibitor, compound 20 , was identified with an IC₅₀ value of 52 nM and a selectivity index (SI) greater than 192. cnr.it Enzymatic kinetics analysis suggested that this compound acts via a tight-binding mechanism. cnr.it Molecular docking simulations revealed that the flexibility of compound 20 allows for better shape complementarity within the MAO-B enzymatic cleft. cnr.it Other indazole-based compounds have also shown significant MAO-B inhibitory activity, advocating for their potential as leads for further optimization in the development of new therapies for Parkinson's disease. nih.gov

| Compound | Structure/Modification | IC₅₀ Value | Selectivity Index (SI) | Mechanism |

|---|---|---|---|---|

| Compound 20 | 1,2,4-oxadiazole derivative | 52 nM cnr.it | >192 cnr.it | Tight-binding cnr.it |

| Indazole-based hit VI | N/A | >10 µM nih.gov | N/A | N/A |

| Indazole-based hit VII | N/A | >10 µM nih.gov | N/A | N/A |

Receptor Modulation and Antagonism/Agonism (e.g., 5-HT2, 5-HT3, 5-HT4 Receptors, CCR4)

Indazole derivatives are known to interact with a variety of receptors, acting as antagonists, agonists, or allosteric modulators. taylorandfrancis.comacs.org This activity is crucial for their therapeutic effects in a range of conditions.

Serotonin (B10506) (5-HT) Receptors: The indazole moiety is a core structure in compounds that act as serotonin 5-HT3 receptor antagonists. taylorandfrancis.com A prominent example is Granisetron, an approved antiemetic drug that features an indazole ring and functions by antagonizing the 5-HT3 receptor. pnrjournal.com

CC-Chemokine Receptor 4 (CCR4): Indazole arylsulfonamides have been developed as potent and selective antagonists of the human CC-chemokine receptor 4 (CCR4), a therapeutic target for asthma and other allergic diseases. acs.orgnih.gov These antagonists operate through a novel mechanism, binding to an intracellular allosteric site on the receptor, referred to as site II. acs.org This suggests that CCR4 has at least two distinct allosteric regulatory sites. nih.govresearchgate.net The compound GSK2239633A was identified as a particularly potent analogue and was selected for further development. acs.org

Cannabinoid (CB) Receptors: Various 1H-indazole-3-carboxamide derivatives have been synthesized and reported to have a binding affinity for the cannabinoid CB1 receptor, acting as modulators or agonists. researchgate.netgoogle.com These compounds are being explored for the treatment of CB1-mediated disorders, including pain. google.com

Other Pharmacological Activities

The therapeutic potential of this compound derivatives extends to a multitude of other pharmacological activities.

Anti-aggregatory and Vasorelaxant: Certain indazole derivatives exhibit both anti-aggregatory and vasorelaxant effects. nih.govtaylorandfrancis.com These actions are mediated by the stimulation of nitric oxide (NO) release and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. taylorandfrancis.com

Anti-emetic: As mentioned previously, the indazole-containing compound Granisetron is a potent 5-HT3 antagonist used clinically as an anti-emetic. pnrjournal.com

Anticonvulsant: The indazole scaffold has been identified in molecules showing potential anticonvulsant activity. researchgate.net

Anti-asthmatic: The development of CCR4 antagonists containing the indazole core represents a targeted approach for treating asthma, given the role of CCR4 in the inflammatory processes of allergic diseases. nih.gov

HIV Protease Inhibition: Indazole derivatives have been reported to possess anti-HIV properties, highlighting their potential as scaffolds for the development of new antiretroviral agents. nih.gov

Rho Kinase Inhibition and Antihypertensive: A novel indazole derivative, DW1865 (2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine), has been identified as a highly selective and potent inhibitor of Rho kinase (ROCK). nih.gov Rho kinases are implicated in the pathogenesis of hypertension. nih.gov DW1865 potently inhibits both ROCK1 and ROCK2 and has demonstrated significant, dose-related reductions in blood pressure in spontaneously hypertensive rats. nih.gov Its mechanism includes inducing vasorelaxation, blocking stress fiber formation, and inhibiting cellular hypertrophy. researchgate.netnih.gov

Modulation of Biological Pathways and Enzyme Interactions

Indazole derivatives exert their pharmacological effects by modulating key biological pathways and interacting with a wide range of enzymes.

PI3K/AKT/mTOR Pathway: A series of 3-amino-1H-indazole derivatives have been synthesized that specifically target and inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells. nih.gov One compound, W24 , showed broad-spectrum antiproliferative activity against several cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies revealed that W24 inhibits DNA synthesis, induces G₂/M cell cycle arrest, and promotes apoptosis. nih.gov

Other Kinase Inhibition: The indazole core is a privileged scaffold for designing various kinase inhibitors used in cancer therapy. nih.gov Derivatives have been developed to inhibit epidermal growth factor receptor (EGFR), fibroblast growth factor receptors (FGFRs), extracellular signal-regulated kinase (ERK1/2), and anaplastic lymphoma kinase (ALK), among others. nih.gov

Other Enzyme Interactions: Beyond kinases, indazole derivatives have been shown to inhibit other important enzymes.

Nitric Oxide Synthase (NOS): Certain indazole derivatives have been studied as inhibitors of NOS isoforms. researchgate.net

Lactoperoxidase and Paraoxonase 1: Some indazoles can inhibit the antimicrobial enzyme lactoperoxidase and the antioxidant enzyme human serum paraoxonase 1. taylorandfrancis.com

Thymidine (B127349) Phosphorylase and α-glucosidase: Hybrid molecules combining indazole and thiadiazole scaffolds have been developed as dual inhibitors of thymidine phosphorylase and α-glucosidase. researchgate.net

Apoptosis signal-regulating kinase 1 (ASK1): 1H-indazole derivatives have been designed as novel inhibitors of ASK1, a component of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net

Preclinical Evaluation and Translational Research Considerations

The preclinical development of this compound derivatives, a promising class of compounds often investigated for their potential as kinase inhibitors, involves a rigorous evaluation of their efficacy and safety before they can be considered for human trials. nih.govnih.govrsc.org This phase of research is critical for establishing a solid foundation for clinical translation, focusing on in vivo efficacy in relevant disease models, comprehensive toxicological assessments, and the use of sophisticated analytical methods to understand the compound's behavior.

The evaluation of the therapeutic potential of this compound derivatives is heavily reliant on in vivo efficacy studies conducted in animal models that mimic human diseases. mdpi.com These models are indispensable for understanding how a drug candidate performs in a complex biological system, providing insights that in vitro assays cannot.

Common Animal Models and Methodologies

For oncology, which is a primary therapeutic area for many indazole derivatives, a variety of animal models are employed. nih.gov The selection of an appropriate model is crucial and depends on the specific cancer type and the biological target of the compound. mdpi.com

Xenograft Models: These are the most common models in oncology research. They involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude or SCID mice). For instance, a derivative, compound 2f , was evaluated in a 4T1 mouse breast cancer model, where female BALB/c mice were subcutaneously injected with 4T1 cells. nih.gov The growth of the tumor is monitored over time, and the efficacy of the test compound is assessed by measuring the reduction in tumor volume and weight compared to a vehicle-treated control group. nih.gov Another study reported the robust activity of the derivative 88 in both tamoxifen-sensitive and tamoxifen-resistant xenograft models of breast cancer. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models are designed to have specific genetic alterations that lead to the spontaneous development of tumors in their natural location, more closely recapitulating human cancer progression. escholarship.org

Patient-Derived Xenograft (PDX) Models: These involve the implantation of tumor fragments from a human patient directly into an immunodeficient mouse. PDX models are considered to better represent the heterogeneity and biology of a patient's tumor. escholarship.org

Efficacy Endpoints

The primary endpoint in these studies is typically tumor growth inhibition. However, other important parameters are also assessed to build a comprehensive picture of the compound's activity. These include:

Tumor Growth Delay: The time it takes for the tumor to reach a specific size.

Metastasis Inhibition: Assessing the spread of cancer to distant organs.

Biomarker Analysis: Tumor and blood samples are often analyzed for changes in specific biomarkers to confirm that the drug is hitting its intended target and modulating the relevant signaling pathways. For example, immunohistochemical staining of tumor sections for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) can provide mechanistic insights into the drug's action in vivo. nih.gov

| Compound | Animal Model | Cancer Type | Key Efficacy Finding | Citation |

| 2f | 4T1 Mouse Model | Breast Cancer | Suppressed tumor growth in vivo without obvious side effects. | nih.gov |

| 88 | Xenograft Models | Breast Cancer | Displayed robust activity in tamoxifen-sensitive and tamoxifen-resistant models. | nih.gov |

| 174 | SCW Reactivation Model | Joint Inflammation | Exhibited excellent efficacy in a model of joint inflammation. | nih.gov |

| MLi-2 (175) | Rat Model | Parkinson's Disease | Showed dose-dependent reduction of pS935 LRRK2 in the brain after oral dosing. | nih.gov |

Toxicology studies are fundamental to preclinical evaluation, aiming to identify potential risks and establish a preliminary safety profile for a new drug candidate. These studies are conducted in various animal species to assess the compound's effects on different organs and physiological systems.

Standard Toxicology Study Designs

Acute Toxicity Studies: These involve the administration of a single, high dose of the compound to determine its immediate effects and the maximum tolerated dose (MTD).

Repeat-Dose Toxicity Studies: The compound is administered daily for a specified period (e.g., 28 days) to evaluate the effects of long-term exposure. These studies are crucial for identifying target organs of toxicity.

Key Toxicological Assessments

A comprehensive toxicological evaluation involves a battery of tests and observations:

Clinical Observations: Animals are monitored daily for any changes in health, behavior, or appearance.

Body Weight and Food Consumption: Regular measurements are taken as significant changes can indicate toxicity.

Hematology and Clinical Chemistry: Blood samples are analyzed to assess effects on blood cells, liver function, kidney function, and other metabolic parameters.

Gross Pathology: At the end of the study, a detailed examination of all organs and tissues is performed (necropsy).

Histopathology: Tissues from all major organs are microscopically examined by a pathologist to identify any cellular damage or pathological changes. For instance, after in vivo studies with compound 2f , H&E staining of the heart, liver, spleen, lung, and kidney showed no obvious pathologic abnormalities. nih.gov

As many indazole derivatives are kinase inhibitors, specific attention is often paid to potential class-related toxicities, such as cardiotoxicity and hepatotoxicity.

Advanced analytical techniques are indispensable throughout preclinical development for the quantitative and qualitative analysis of the drug candidate and its metabolites in biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS, particularly its tandem version (HPLC-MS/MS), is the cornerstone of bioanalysis in drug development. nih.govresearchgate.netnih.gov Its high sensitivity, selectivity, and speed make it ideal for:

Pharmacokinetic (PK) Studies: HPLC-MS/MS is used to accurately measure the concentration of the drug and its major metabolites in plasma, urine, and tissues over time. nih.govresearchgate.net This data is used to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

Metabolite Identification: This technique is crucial for identifying the chemical structures of metabolites formed in vivo, which helps in understanding the drug's metabolic pathways and assessing the potential for active or toxic metabolites. nih.gov

The development of a robust HPLC-MS/MS method involves optimizing several parameters, including the chromatographic separation on a suitable column (e.g., C18), the mobile phase composition, and the mass spectrometer settings (e.g., ionization source and collision energy) to ensure accurate and reliable quantification. nih.gov

Size-Exclusion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (SEC-ICP-MS)

SEC-ICP-MS is a powerful hyphenated technique used for speciation studies, particularly for metal-containing drugs or to study drug-protein interactions. nih.gov

SEC (Size-Exclusion Chromatography) separates molecules based on their size. In the context of drug development, it can separate large proteins from smaller drug molecules. nih.gov

ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) is an elemental analysis technique with extremely high sensitivity, capable of detecting and quantifying specific elements (e.g., metals in a metallodrug, or heteroatoms like sulfur or bromine in an organic molecule). nih.govrsc.org

When combined, SEC-ICP-MS can be used to:

Investigate Drug-Protein Binding: By analyzing blood plasma after drug administration, the technique can determine the fraction of the drug that is bound to plasma proteins (like albumin) versus the unbound (free) fraction. This is critical as only the unbound drug is typically pharmacologically active. nih.gov

Characterize Metallodrugs: For indazole derivatives that may be developed as metal complexes (e.g., platinum or ruthenium-based), SEC-ICP-MS is essential for tracking the drug and its metabolic fate, including its interactions with biomolecules. nih.govresearchgate.net The technique can separate and quantify different metal-containing species in a biological sample. rsc.org

The implementation of ultra-high-performance liquid chromatography (UHPLC) with SEC-ICP-MS has enabled more rapid and higher-resolution separations, enhancing the throughput of these detailed speciation studies. nih.gov

Structure Activity Relationship Sar and Rational Molecular Design

Positional and Electronic Effects of Substituents on Biological Potency

The biological activity of indazole derivatives is highly dependent on the nature, position, and electronic properties of substituents on the heterocyclic scaffold. researchgate.net SAR analyses have demonstrated that specific positions on the indazole ring—notably C3, C4, C5, C6, and the N1 position—are critical for interaction with biological targets and can be modified to fine-tune pharmacological activity.

N1-Position: The N1 position of the indazole ring is frequently targeted for substitution to modulate potency and selectivity. In the development of inhibitors for the histone methyltransferase EZH2, it was found that various substituents at the N-1 position had a more significant impact on EZH1 potency than on EZH2 potency, highlighting its role in achieving selectivity. nih.gov For indazol-3-carboxylic acid derivatives investigated as antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at N(1) was deemed essential for activity. austinpublishinggroup.com

C3-Position: The C3 position is often a key point for introducing moieties that interact with the target protein. For instance, in a series of 3-substituted 1H-indazoles designed as IDO1 enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong inhibitory activity. nih.gov In another study, exchanging hydrophobic and hydrophilic groups between the C3 and C6 positions was investigated to determine the impact on anti-cancer activities, indicating the distinct roles these positions play in molecular recognition. rsc.org

C4, C5, and C6-Positions: Substitutions at the C4, C5, and C6 positions of the benzene (B151609) ring portion of the scaffold are instrumental in influencing inhibitory potential. SAR studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibition. nih.gov Similarly, for certain kinase inhibitors, introducing a hydrophobic group at the C6 position has been shown to be effective. rsc.org The electronic character of substituents can also be vital; for example, in the synthesis of 1-aryl indazoles, a wide range of functional groups with varying electronic properties at the para-position of the aryl ring were well-tolerated, influencing reaction yields and potentially biological activity. nih.gov

The following table summarizes the inhibitory activities of select indazole derivatives, illustrating the impact of substituent positioning on potency against various cancer cell lines.

| Compound | R1 Substituent (at C6) | R2 Substituent (at C3) | Target Cell Line | IC50 (µM) |

| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | MCF-7 | >10 |

| 2f | 4-(pyridin-4-yl)piperazin-1-yl | (E)-3,5-dimethoxystyryl | 4T1 | 0.23 |

| 2f | 4-(pyridin-4-yl)piperazin-1-yl | (E)-3,5-dimethoxystyryl | HepG2 | 0.80 |

| 2f | 4-(pyridin-4-yl)piperazin-1-yl | (E)-3,5-dimethoxystyryl | MCF-7 | 0.34 |

Data sourced from a study on the anti-cancer activities of indazole derivatives. rsc.org

Rational Design Principles for Indazole-Based Therapeutics

Rational, structure-based drug design (SBDD) is a powerful strategy for developing potent and selective indazole-based therapeutics. nih.govresearchgate.net This approach leverages detailed knowledge of the three-dimensional structure of the biological target to design molecules that bind with high affinity and specificity.

A key principle in the design of many indazole-based kinase inhibitors is the use of the indazole scaffold as a "hinge-binder." tandfonline.com The hinge region of a kinase is a flexible backbone segment that connects the N- and C-lobes of the catalytic domain and is critical for ATP binding. The indazole nucleus, particularly the N-H group, can form crucial hydrogen bonds with the amide backbone of hinge region residues, anchoring the inhibitor in the ATP-binding pocket. tandfonline.com

Molecular docking studies have been instrumental in elucidating these interactions and guiding the design process. For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), docking analysis revealed that the amino hydrogen atom of the indazole ring forms a hydrogen bond with the amide oxygen of residue Cys694 in the hinge region. tandfonline.com This interaction was identified as a key factor for potent FLT3 kinase inhibition. tandfonline.com

Similarly, in the design of diarylurea derivatives targeting the c-kit receptor, molecular docking was used to explore the SAR and interaction mechanisms, confirming the important role of the indazole ring. nih.gov This computational approach allows for the in silico evaluation of designed compounds, prioritizing the synthesis of those with the highest predicted activity.

Fragment-Based Drug Discovery Approaches Utilizing Indazole Scaffolds

Fragment-based drug discovery (FBDD) has emerged as an effective method for identifying novel lead compounds. csmres.co.uk This approach begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Hits from this screen are then optimized and grown into more potent, drug-like molecules. csmres.co.uknih.gov The indazole scaffold is an ideal starting point for FBDD due to its compact structure and proven ability to engage in key binding interactions. nih.govnih.gov

Several successful FBDD campaigns have utilized the indazole core:

AXL Kinase Inhibitors: In one study, an indazole fragment was identified as a hit against AXL kinase through a high-concentration biochemical screen. This initial fragment was rapidly optimized by screening an in-house library, leading to a more potent compound. Subsequent structure-guided optimization yielded a potent inhibitor with moderate exposure levels in mice. nih.gov

FGFR Kinase Inhibitors: Fragment-led de novo design was used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov This approach led to the identification of fragments that inhibited FGFR1-3 with excellent ligand efficiencies. nih.govresearchgate.net

PDK1 Inhibitors: A fragment-based, structure-assisted approach led to the discovery of a class of 1-(1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as inhibitors of phosphoinositide-dependent kinase-1 (PDK1). nih.gov

The FBDD process typically involves identifying a fragment hit, determining its binding mode through techniques like X-ray crystallography, and then employing strategies such as fragment growing, linking, or merging to improve affinity and develop a lead compound. nih.gov

Ligand Efficiency and Optimization in Drug Design

Ligand efficiency (LE) is a critical metric used in drug discovery, particularly in FBDD, to assess the quality of a compound's binding affinity relative to its size (typically measured by the number of heavy atoms). csmres.co.uknih.gov It provides a way to normalize binding energy for molecular weight, helping to identify small fragments that bind efficiently and have a higher potential for successful optimization into potent leads. csmres.co.uk

The formula for Ligand Efficiency is: LE = (ΔG) / N where ΔG is the free energy of binding and N is the number of non-hydrogen atoms. A higher LE value indicates a more efficient binder.

In the development of indazole-based inhibitors, LE is a key parameter for guiding the selection and optimization of fragment hits. For example, a series of 1H-indazole-based fragments discovered for the inhibition of FGFR kinases exhibited excellent ligand efficiencies, ranging from 0.30 to 0.48. nih.govresearchgate.net

During the optimization process, the goal is to increase potency without a proportional increase in molecular size or lipophilicity, thereby maintaining or only slightly decreasing the LE. csmres.co.uk While some loss of LE is often acceptable as a fragment is grown into a more complex lead compound, starting with a highly efficient fragment increases the likelihood of ending with a potent, drug-like molecule that possesses favorable physicochemical properties. csmres.co.uk A related metric, lipophilic ligand efficiency (LLE), which evaluates affinity relative to lipophilicity, is also used to guide optimization towards compounds that are not only potent but also less likely to suffer from promiscuity and other issues associated with high lipophilicity. csmres.co.uk

The following table shows the inhibitory concentrations and calculated ligand efficiencies for a lead indazole compound against FGFR kinases.

| Compound | Target | IC50 (µM) | Ligand Efficiency (LE) |

| 106 | FGFR1 | 2.0 | 0.30 - 0.48 (range for series) |

| 106 | FGFR2 | 0.8 | 0.30 - 0.48 (range for series) |

| 106 | FGFR3 | 4.5 | 0.30 - 0.48 (range for series) |

Data sourced from a study on FGFR inhibitors. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a versatile and powerful tool for predicting and analyzing a wide range of molecular properties.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Energy Gaps)

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. DFT calculations are routinely employed to determine the energies and distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small energy gap indicates low stability and high reactivity, making the molecule more prone to chemical reactions.

For a series of 3-carboxamide indazole derivatives, DFT calculations have been used to determine their HOMO and LUMO energies and the corresponding energy gaps. nih.gov Such a study on 1H-indazole-5-carbonitrile would reveal the regions of the molecule where electron density is highest and lowest, thus predicting the sites susceptible to electrophilic and nucleophilic attack.

A hypothetical data table for the frontier molecular orbital analysis of this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. The MEP surface displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.